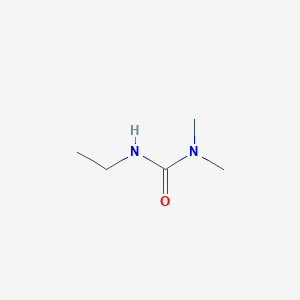

Urea, 1,1-dimethyl-3-ethyl-

CAS No.: 21243-32-3

Cat. No.: VC19709254

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21243-32-3 |

|---|---|

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 3-ethyl-1,1-dimethylurea |

| Standard InChI | InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |

| Standard InChI Key | HYTCSCBDAFJMIP-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)N(C)C |

Introduction

Overview

1,1-Dimethyl-3-ethylurea is a substituted urea derivative with applications spanning pharmaceuticals, chemical synthesis, and materials science. This compound, systematically named Urea, 1,1-dimethyl-3-ethyl-, and its nitroso derivative, 1,1-Dimethyl-3-ethyl-3-nitrosourea (CAS 50285-71-7), have garnered attention due to their unique chemical properties, biological activity, and utility in industrial processes. This report synthesizes data from toxicological studies, spectroscopic analyses, and synthetic methodologies to provide a holistic understanding of this compound class.

Chemical Identification and Structural Properties

Molecular Characteristics

The base compound, 1,1-dimethyl-3-ethylurea, is characterized by the molecular formula C₆H₁₄N₂O, though its nitroso derivative (CAS 50285-71-7) adopts the formula C₅H₁₁N₃O₂ . Key structural features include:

-

A urea backbone with methyl and ethyl substituents at the N1 and N3 positions.

-

The nitroso variant introduces a nitroso group (-NO) at the N3 position, altering reactivity and biological activity .

Table 1: Comparative Molecular Data

Synthesis and Production

Industrial Methods

The synthesis of 1,1-dimethylurea derivatives often involves carbodiimide chemistry. For example, 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) is a precursor to 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), a structurally related compound used in bioconjugation . Key steps include:

-

Condensation Reactions: Reacting dimethylamine with ethyl isocyanate under controlled conditions.

-

Nitroso Derivative Synthesis: Treating the base urea with nitrous acid to introduce the nitroso group .

A patent (CN109956891B) outlines an optimized method for 1,1-dimethylurea production using hydrazine removers and alkalescent oxidants to minimize impurities . While tailored for simpler dimethylurea, this approach provides insights into scalability and purity control relevant to ethyl-substituted analogs.

Physicochemical Properties

Solubility and Stability

-

Solubility: The base urea derivative is soluble in water and polar solvents like methanol .

-

Stability: The nitroso variant is moisture-sensitive and requires inert storage conditions .

Spectroscopic Characteristics

Circular dichroism (CD) studies reveal that EDU, a related urea, absorbs strongly at 190–220 nm, masking α-helical signatures in proteins . This artifact necessitates wavelength adjustments in structural analyses.

Biological and Toxicological Profile

Mutagenicity and Tumorigenicity

The nitroso derivative (CAS 50285-71-7) demonstrates significant toxicity:

-

Tumorigenic Data: Oral administration in rats (1,230 mg/kg over 50 weeks) induced brain and peripheral nerve tumors .

-

Mutagenicity: Positive results in Salmonella typhimurium assays at 250 µg/plate .

| Endpoint | Test System | Dose/Result | Source |

|---|---|---|---|

| Tumorigenicity (TDLo) | Rat (oral) | 1,230 mg/kg/50W-I | |

| Mutagenicity | S. typhimurium | 250 µg/plate (positive) | |

| Micronucleus Test | Mouse (oral) | 10 mg/kg (positive) |

Applications in Research and Industry

Bioconjugation and Protein Chemistry

EDU, a carbodiimide byproduct, is critical in peptide synthesis but complicates CD analyses by obscuring structural signals . Researchers must account for its absorbance profile to avoid misinterpretation.

Pharmaceutical and Defense Applications

1,1-Dimethylurea derivatives serve as intermediates in:

Analytical Challenges and Mitigation Strategies

Circular Dichroism Artifacts

EDU’s absorbance below 220 nm overlaps with protein secondary structure signals. Solutions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume